molecular formula C9H18N2 B14720695 (2,4,4-Trimethylpentan-2-yl)cyanamide CAS No. 6291-92-5

(2,4,4-Trimethylpentan-2-yl)cyanamide

Cat. No.: B14720695
CAS No.: 6291-92-5
M. Wt: 154.25 g/mol
InChI Key: HKUBFVROJMSGFI-UHFFFAOYSA-N
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Description

(2,4,4-Trimethylpentan-2-yl)cyanamide is an organic compound with the molecular formula C10H18N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by a 2,4,4-trimethylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,4-Trimethylpentan-2-yl)cyanamide typically involves the reaction of 2,4,4-trimethylpentan-2-yl chloride with sodium cyanamide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is then subjected to quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2,4,4-Trimethylpentan-2-yl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyanamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyanamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2,4,4-Trimethylpentan-2-yl)cyanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4,4-Trimethylpentan-2-yl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
  • 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine

Uniqueness

(2,4,4-Trimethylpentan-2-yl)cyanamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

6291-92-5

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2,4,4-trimethylpentan-2-ylcyanamide

InChI

InChI=1S/C9H18N2/c1-8(2,3)6-9(4,5)11-7-10/h11H,6H2,1-5H3

InChI Key

HKUBFVROJMSGFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC#N

Origin of Product

United States

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